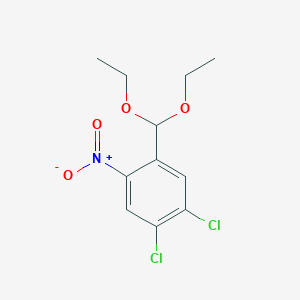
1,2-Dichloro-4-(diethoxymethyl)-5-nitrobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-Dichloro-4-(diethoxymethyl)-5-nitrobenzene is an organic compound with the molecular formula C11H14Cl2O2 It is a derivative of benzene, characterized by the presence of two chlorine atoms, a diethoxymethyl group, and a nitro group attached to the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Dichloro-4-(diethoxymethyl)-5-nitrobenzene typically involves the nitration of 1,2-dichloro-4-(diethoxymethyl)benzene. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is exothermic and requires careful monitoring to prevent overheating and ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to handle the exothermic nature of the nitration reaction. The product is then purified through crystallization or distillation to achieve the desired purity levels.
Analyse Des Réactions Chimiques
Types of Reactions
1,2-Dichloro-4-(diethoxymethyl)-5-nitrobenzene undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Reduction: The compound can undergo reduction reactions to form different derivatives.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 1,2-Dichloro-4-(diethoxymethyl)-5-aminobenzene.
Reduction: Formation of various reduced derivatives depending on the reducing agent used.
Substitution: Formation of substituted benzene derivatives with different functional groups replacing the chlorine atoms.
Applications De Recherche Scientifique
1,2-Dichloro-4-(diethoxymethyl)-5-nitrobenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1,2-Dichloro-4-(diethoxymethyl)-5-nitrobenzene involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the chlorine atoms and diethoxymethyl group can undergo substitution reactions. These interactions can affect various biochemical pathways and molecular targets, leading to its observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2-Dichloro-4-methoxybenzene: Similar structure but with a methoxy group instead of a diethoxymethyl group.
1,2-Dichloro-4-iodobenzene: Contains iodine instead of the diethoxymethyl group.
1,2-Dichloro-4-methylbenzene: Has a methyl group instead of the diethoxymethyl group.
Uniqueness
1,2-Dichloro-4-(diethoxymethyl)-5-nitrobenzene is unique due to the presence of both the diethoxymethyl and nitro groups, which confer distinct chemical properties and reactivity compared to its similar compounds. This uniqueness makes it valuable for specific applications in research and industry.
Propriétés
Numéro CAS |
184844-07-3 |
|---|---|
Formule moléculaire |
C11H13Cl2NO4 |
Poids moléculaire |
294.13 g/mol |
Nom IUPAC |
1,2-dichloro-4-(diethoxymethyl)-5-nitrobenzene |
InChI |
InChI=1S/C11H13Cl2NO4/c1-3-17-11(18-4-2)7-5-8(12)9(13)6-10(7)14(15)16/h5-6,11H,3-4H2,1-2H3 |
Clé InChI |
MOJARPVTTOBLMP-UHFFFAOYSA-N |
SMILES canonique |
CCOC(C1=CC(=C(C=C1[N+](=O)[O-])Cl)Cl)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[1,1'-Bi(cyclohexylidene)]-4-ylidenehydroxylamine](/img/structure/B14258164.png)
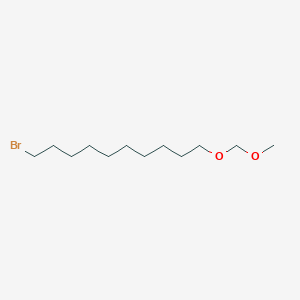
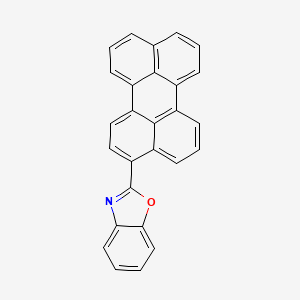
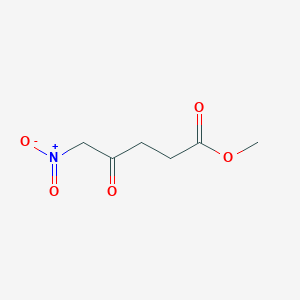
![6-(Methoxymethoxy)-2-[4-(methoxymethoxy)phenyl]-1H-indole](/img/structure/B14258182.png)
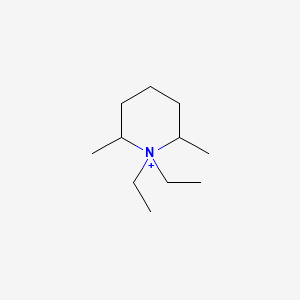
![4-Methylidene-2-{4-[(4-methylphenyl)sulfanyl]phenyl}-2-phenyl-1,3-dioxolane](/img/structure/B14258188.png)
![4-{4-(4-Fluorophenyl)-2-[4-(methanesulfonyl)phenyl]-1,3-thiazol-5-yl}-2-methylpyridine](/img/structure/B14258194.png)

![4-[(E)-(4-Aminonaphthalen-1-yl)diazenyl]-1-pentadecylpyridin-1-ium bromide](/img/structure/B14258204.png)
![[1,4-Phenylenebis(4-ethyl-1,3-oxazolidine-2,4-diyl)]dimethanol](/img/structure/B14258217.png)
![Dimethyl[(1,4,6,5-oxadithiastibocan-5-yl)sulfanyl]sulfanylidene-lambda~5~-phosphane](/img/structure/B14258218.png)
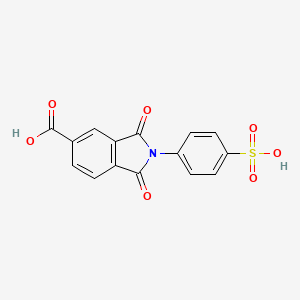
![1-[2-(But-3-en-1-yl)oxiran-2-yl]-N-(2-phenylaziridin-1-yl)methanimine](/img/structure/B14258227.png)
